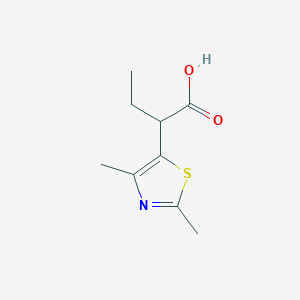
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features an amino group and two methyl groups attached to the pyrazole ring, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines under specific conditions . One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole-4-carboxamide: Similar structure but with different substitution patterns.
4-amino-3,5-dimethyl-1H-pyrazole: Lacks the propanamide group.
5-amino-3-methyl-1H-pyrazole-4-carboxamide: Different substitution on the pyrazole ring.
Uniqueness
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-4-7(9)5(2)12(11-4)6(3)8(10)13/h6H,9H2,1-3H3,(H2,10,13) |
InChI Key |
PPOPXUZOORDFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)

![5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065485.png)

![(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13065496.png)
![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
![3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13065510.png)

![N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13065521.png)


![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
